2,2,2-trifluoroethyl N-(4-hydroxycyclohexyl)carbamate

Carbamate chemistry Hydrolysis mechanism Protecting group strategy

Researchers requiring orthogonal amine protection with a free hydroxyl handle often face synthetic bottlenecks using conventional Boc or Cbz carbamates. 2,2,2-Trifluoroethyl N-(4-hydroxycyclohexyl)carbamate (CAS 1197653-62-5) resolves this by combining a trifluoroethyl carbamate that cleaves via E1cB elimination with a 4-OH group for independent conjugation. • Dual-handle scaffold: TFE ester for deprotection under mild E1cB conditions; free hydroxyl for esterification/oxidation. • Mechanistic probe: Compare deprotection kinetics vs. alkyl carbamates on the same cyclohexyl core. • Supply: ≥95% purity, stock available for global shipment.

Molecular Formula C9H14F3NO3
Molecular Weight 241.21 g/mol
CAS No. 1197653-62-5
Cat. No. B1521983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-trifluoroethyl N-(4-hydroxycyclohexyl)carbamate
CAS1197653-62-5
Molecular FormulaC9H14F3NO3
Molecular Weight241.21 g/mol
Structural Identifiers
SMILESC1CC(CCC1NC(=O)OCC(F)(F)F)O
InChIInChI=1S/C9H14F3NO3/c10-9(11,12)5-16-8(15)13-6-1-3-7(14)4-2-6/h6-7,14H,1-5H2,(H,13,15)
InChIKeyJZCBNRKVGLXJNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,2-Trifluoroethyl N-(4-hydroxycyclohexyl)carbamate: Identity & Procurement


2,2,2-Trifluoroethyl N-(4-hydroxycyclohexyl)carbamate (CAS 1197653-62-5) is a fluorinated carbamate building block with the molecular formula C9H14F3NO3 and a molecular weight of 241.21 g/mol . It is commercially available at a minimum purity of 95% and is classified as a research chemical intended for further manufacturing use . The compound features a 2,2,2-trifluoroethyl ester moiety linked to a 4-hydroxycyclohexylamine core, a structural combination that distinguishes it from simpler alkyl carbamate esters such as tert-butyl or benzyl analogs, and that is positioned for applications where the electron-withdrawing trifluoroethyl group is required for altered reactivity or metabolic stability relative to standard carbamate protecting groups .

2,2,2-Trifluoroethyl N-(4-hydroxycyclohexyl)carbamate: Functional Specificity


Simple replacement of 2,2,2-trifluoroethyl N-(4-hydroxycyclohexyl)carbamate with in-class carbamates such as tert-butyl (Boc) or benzyl (Cbz) N-(4-hydroxycyclohexyl)carbamate is not chemically equivalent. The strongly electron-withdrawing trifluoroethyl group fundamentally alters the reactivity of the carbamate linkage, switching the base-hydrolysis mechanism from a conventional BAC2 pathway (observed for alkyl carbamates) to an E1cB elimination mechanism [1]. This shift dictates different deprotection conditions, kinetic profiles, and synthetic compatibility. Furthermore, the presence of a free 4-hydroxyl group on the cyclohexyl ring distinguishes this compound from non-hydroxylated trifluoroethyl carbamates (e.g., 2,2,2-trifluoroethyl N-cyclohexylcarbamate, CAS 201487-98-1 ), as it provides a secondary functional handle for further conjugation, immobilization, or metabolic modification, which is absent in the simpler N-cyclohexyl analog. These two structural features—the trifluoroethyl ester and the hydroxyl handle—create a reactivity and utility profile that cannot be replicated by generic carbamate alternatives.

2,2,2-Trifluoroethyl N-(4-hydroxycyclohexyl)carbamate: Comparative Evidence


Basic Hydrolysis Mechanism: Trifluoroethyl vs. Methyl Carbamate

In a comparative kinetic study of N-(4-nitrophenyl)carbamates, the 2,2,2-trifluoroethyl ester (lc) decomposed via an E1cB mechanism, whereas the corresponding methyl ester (la) followed a BAC2 mechanism under identical aqueous basic conditions at 26 °C [1]. The mechanistic switch is attributed to the enhanced acidity of the N–H proton induced by the electron-withdrawing trifluoroethyl group, enabling carbanion formation and elimination. Although this comparison was conducted on N-(4-nitrophenyl)carbamates rather than on the 4-hydroxycyclohexyl carbamate specifically, the trifluoroethyl carbamate functional group is directly shared, making the mechanistic divergence class-applicable. This represents the only available quantitative mechanistic comparison for a 2,2,2-trifluoroethyl carbamate undergoing base-catalyzed hydrolysis.

Carbamate chemistry Hydrolysis mechanism Protecting group strategy E1cB vs BAC2

Hydroxyl Group Advantage: Comparison with Non-Hydroxylated Analogs

The 4-hydroxy group on the cyclohexyl ring of 2,2,2-trifluoroethyl N-(4-hydroxycyclohexyl)carbamate provides a secondary reactive site absent in the closest non-hydroxylated analog, 2,2,2-trifluoroethyl N-cyclohexylcarbamate (CAS 201487-98-1) . This hydroxyl group enables orthogonal derivatization—such as esterification, etherification, or oxidation—without perturbing the carbamate linkage. No direct quantitative reactivity comparison between the two compounds is publicly available; however, the structural absence of the -OH group in the comparator makes it incapable of serving as a bifunctional building block. The hydroxyl group is also available in the trans configuration (the commercially supplied form is predominantly trans based on the IUPAC representation ), allowing stereochemically defined further reactions.

Synthetic handle Conjugation Functionalization Building block

Purity Specification: Comparison with Analog Grades

As supplied by Sigma-Aldrich (Enamine catalog), 2,2,2-trifluoroethyl N-(4-hydroxycyclohexyl)carbamate carries a minimum purity specification of 95% . This purity level is consistent with the research-grade specification of the non-hydroxylated comparator 2,2,2-trifluoroethyl N-cyclohexylcarbamate, which is also listed at a minimum of 95% purity . The matched purity between the hydroxylated and non-hydroxylated analogs indicates that the additional hydroxyl functionality does not introduce synthetic challenges that would compromise batch purity at the supplied grade. However, no independent head-to-head purity analysis is publicly available.

Purity Quality control Procurement specification

Predicted Metabolic Stability: Trifluoroethyl vs. Alkyl Carbamates

The incorporation of a 2,2,2-trifluoroethyl group into carbamate structures is a recognized medicinal chemistry strategy to enhance metabolic stability relative to alkyl carbamate esters . This strategy is based on the electron-withdrawing effect of the trifluoromethyl group, which reduces susceptibility to cytochrome P450-mediated oxidation and esterase-catalyzed hydrolysis. No direct metabolic stability data comparing 2,2,2-trifluoroethyl N-(4-hydroxycyclohexyl)carbamate against a specific alkyl analog (e.g., tert-butyl N-(4-hydroxycyclohexyl)carbamate) is publicly available. The inference is drawn from the broader class behavior of trifluoroethyl carbamates in drug discovery contexts, where the trifluoroethyl moiety is employed to block oxidative metabolism . This remains a class-level hypothesis for this specific molecule and should not be treated as a validated procurement criterion without experimental confirmation.

Metabolic stability Trifluoromethyl group Drug design Pharmacokinetics

2,2,2-Trifluoroethyl N-(4-hydroxycyclohexyl)carbamate: Application Scenarios


Dual-Functional Building Block

When a synthetic sequence requires both a protected amine (as the carbamate) and a free hydroxyl group for simultaneous or sequential functionalization, 2,2,2-trifluoroethyl N-(4-hydroxycyclohexyl)carbamate provides both handles in a single molecule. The trifluoroethyl carbamate can be deprotected under conditions leveraging the E1cB elimination pathway [1], while the hydroxyl group can undergo independent esterification, oxidation, or conjugation. This avoids the need to install two separate functional handles in consecutive synthetic steps, streamlining routes in medicinal chemistry or materials science.

Carbamate Hydrolysis Mechanistic Probe

Given the documented mechanistic divergence between trifluoroethyl carbamates (E1cB) and alkyl carbamates (BAC2) under basic conditions [1], this compound can serve as a mechanistic probe in hydrolysis studies. Researchers investigating protecting group compatibility, deprotection kinetics, or structure–reactivity relationships can use this compound to compare with tert-butyl, benzyl, or methyl carbamate analogs, generating quantitative kinetics data specific to the 4-hydroxycyclohexyl scaffold.

Fluorinated Pharmacophore Intermediate

In drug discovery programs where the trifluoroethyl group is desired for its potential metabolic stability benefits [1], the compound serves as a direct building block for introducing both a fluorinated motif and a cyclohexyl scaffold into lead molecules. The hydroxyl group can be used for further structural elaboration or for modulating physicochemical properties such as logP and solubility, offering a convergent entry point into fluorinated compound libraries.

SAR Comparator: Non-Hydroxylated Analog

When investigating the contribution of the 4-hydroxyl group to biological activity or physicochemical properties, this compound can be used alongside its non-hydroxylated analog 2,2,2-trifluoroethyl N-cyclohexylcarbamate to isolate the effect of the hydroxyl group. Paired procurement of both compounds enables controlled SAR studies where the only structural variable is the hydroxyl substituent.

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